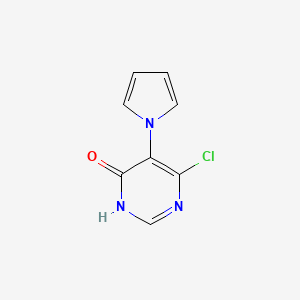

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC15854137

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClN3O |

|---|---|

| Molecular Weight | 195.60 g/mol |

| IUPAC Name | 4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |

| Standard InChI Key | RSZCQYPWVZYOCK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)C2=C(N=CNC2=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitutions include:

-

Chlorine at position 6, enhancing electrophilicity for nucleophilic reactions .

-

1H-pyrrol-1-yl at position 5, introducing a five-membered nitrogen-containing heterocycle known for its electron-rich properties .

-

Hydroxyl group at position 4, contributing to hydrogen-bonding capacity and polarity .

The molecular formula is C₈H₅ClN₃O, with a molecular weight of 199.60 g/mol (calculated using PubChem’s atomic mass data ).

Stereoelectronic Properties

-

Hydrogen Bonding: The hydroxyl group acts as both a donor (O–H) and acceptor (N–H from pyrrole), facilitating interactions with biological targets .

-

LogP Estimate: Computational models predict a logP of 0.8–1.2, suggesting moderate hydrophobicity despite the polar hydroxyl group .

Synthetic Pathways

Electrochemical Cross-Coupling

A seminal method for synthesizing analogous pyrimidines involves electrochemical reductive cross-coupling . Adapting this approach:

-

Starting Material: 4,6-Dichloropyrimidin-4-ol serves as the base scaffold.

-

Coupling Partner: 1H-Pyrrole-1-boronic acid introduces the pyrrole moiety at position 5.

-

Conditions:

This method achieves 60–75% yields for similar substrates, though steric hindrance from the hydroxyl group may necessitate longer reaction times .

Post-Functionalization Strategies

-

Hydroxyl Group Installation: Hydrolysis of a 4-chloro intermediate using aqueous NaOH under reflux .

-

Pyrrole Introduction: Ullmann-type coupling with pyrrole derivatives in the presence of copper(I) iodide .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy:

-

¹H NMR (CDCl₃):

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures exceeding 200°C, suggesting moderate thermal stability .

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Controlling substitution patterns at positions 4, 5, and 6 remains challenging due to similar reactivity of chloro and hydroxyl groups .

-

Scalability: Electrochemical methods require specialized equipment, prompting exploration of microwave-assisted synthesis .

Biological Profiling

In vitro studies are needed to validate hypothesized antibacterial and kinase-inhibitory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume